molecular formula C15H12BrClN2O2 B4396280 4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide

4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide

Cat. No.: B4396280
M. Wt: 367.62 g/mol
InChI Key: UKBOBUSEGJTSJF-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the fourth position of the benzamide ring and a 2-chlorophenyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. This reaction forms the intermediate 4-bromo-N-(2-chlorophenyl)benzamide.

    Formation of the Final Product: The intermediate is then reacted with ethyl chloroformate in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups.

    Oxidation Reactions: Products include corresponding oxides and quinones.

    Reduction Reactions: Products include corresponding amines and alcohols.

Scientific Research Applications

4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2-chlorophenyl)benzamide: Similar structure but lacks the oxoethyl group.

    N-(2-chlorophenyl)-2-oxoethylbenzamide: Similar structure but lacks the bromine atom.

    4-bromo-N-(2-aminophenyl)benzamide: Similar structure but has an amino group instead of the oxoethyl group.

Uniqueness

4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide is unique due to the presence of both the bromine atom and the oxoethyl group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

4-bromo-N-[2-(2-chloroanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2O2/c16-11-7-5-10(6-8-11)15(21)18-9-14(20)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBOBUSEGJTSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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